5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide
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Overview
Description
5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a bromine atom, a carboxamide group, and a hydroxyethyl group linked to a furan-thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the bromination of pyridine-3-carboxamide to introduce the bromine atom at the 5-position. This is followed by the formation of the hydroxyethyl group through a reaction with an appropriate hydroxyethylating agent. The final step involves coupling the furan-thiophene moiety to the hydroxyethyl group under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMSO (dimethyl sulfoxide) in the presence of an oxidizing agent.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under conditions like heating or using a catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound could be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide might be investigated for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as electronic or photonic materials, due to the presence of the furan-thiophene moiety.
Mechanism of Action
The mechanism by which 5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the hydroxyethyl group and the furan-thiophene moiety suggests potential interactions with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-{2-hydroxyethyl}pyridine-3-carboxamide: Lacks the furan-thiophene moiety, making it less versatile in terms of functionalization.
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
Uniqueness
The uniqueness of 5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the bromine atom, hydroxyethyl group, and furan-thiophene moiety makes it a highly versatile compound in both synthetic and applied chemistry.
Properties
IUPAC Name |
5-bromo-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c17-12-5-11(6-18-7-12)16(21)19-8-13(20)15-2-1-14(22-15)10-3-4-23-9-10/h1-7,9,13,20H,8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFATKMBTXPHMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(O2)C(CNC(=O)C3=CC(=CN=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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